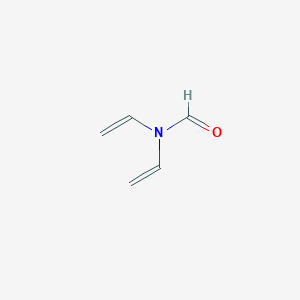

N,N-Diethenylformamide

Descripción

Propiedades

Número CAS |

681214-58-4 |

|---|---|

Fórmula molecular |

C5H7NO |

Peso molecular |

97.12 g/mol |

Nombre IUPAC |

N,N-bis(ethenyl)formamide |

InChI |

InChI=1S/C5H7NO/c1-3-6(4-2)5-7/h3-5H,1-2H2 |

Clave InChI |

LKIPOGBWSIFYFM-UHFFFAOYSA-N |

SMILES canónico |

C=CN(C=C)C=O |

Origen del producto |

United States |

Synthetic Methodologies for N,n Diethenylformamide

Established Synthesis Routes

Established routes for similar compounds, such as N-vinylformamide, often involve multi-step processes starting from common industrial feedstocks. These methods provide a foundation for understanding potential synthetic pathways for divinyl derivatives.

Catalytic Approaches in N,N-Diethenylformamide Synthesis

While specific catalytic routes for this compound are not detailed in available research, general catalytic methods for forming amide bonds are prevalent. For related compounds like N,N-dimethylformamide, catalytic synthesis from carbon dioxide and dimethylamine (B145610) is a significant area of research, employing various noble and non-noble metal catalytic systems. magtech.com.cn Another common approach in formamide (B127407) synthesis involves the catalytic N-formylation of amines. researchgate.net For instance, iron(III) chloride (FeCl3) has been used as an efficient catalyst for the synthesis of N,N'-diarylformamidines from primary aryl amines and triethylorthoformate at ambient temperatures, highlighting a simple and environmentally friendly procedure. scirp.org Such principles of catalytic C-N bond formation could theoretically be adapted for the synthesis of this compound, though specific catalysts and conditions would require dedicated investigation.

Microwave-Assisted Synthesis Techniques for this compound Precursors

Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov This technique is considered a "green" method due to its energy efficiency. nih.govnih.gov In the context of amide and imide synthesis, microwave irradiation has been successfully used. For example, the synthesis of N-phenylsuccinimide is achieved by heating aniline (B41778) and succinic anhydride (B1165640) in a domestic microwave oven for just four minutes, a significant reduction from traditional methods. nih.gov Similarly, microwave-assisted synthesis has been applied to the preparation of N,N′-disubstituted acetamidine (B91507) ligands and N-acyl-N′-arylhexahydropyrimidines. researchgate.netconicet.gov.ar

While no specific microwave-assisted methods for this compound precursors are documented, the successful application of this technology to related nitrogen-containing compounds suggests its potential utility in synthesizing precursors for this compound, likely by significantly reducing reaction times and improving energy efficiency. nih.govresearchgate.net

Precursor Chemistry and Feedstock Optimization in this compound Preparation

The synthesis of the related monomer N-vinylformamide (NVF) provides insight into potential precursor chemistry. A common route to NVF involves the reaction of acetaldehyde (B116499) with formamide to produce hydroxyethyl (B10761427) formamide (HEF). google.com This intermediate is then reacted with a cyclic anhydride (such as succinic, maleic, or phthalic anhydride) to form an ester, which is subsequently dissociated by heat to yield N-vinylformamide. google.com

| Primary Feedstock | Intermediate | Reactant | Final Product (Example) |

|---|---|---|---|

| Acetaldehyde & Formamide | Hydroxyethyl formamide (HEF) | Cyclic Anhydride (e.g., Succinic Anhydride) | N-vinylformamide |

Optimizing this process would involve selecting cost-effective and readily available feedstocks and improving the efficiency and yield of each reaction step. The choice of anhydride and the conditions for the thermal dissociation are critical parameters that would need optimization. google.com

Emerging Synthetic Strategies and Innovations

Emerging strategies in chemical synthesis often focus on improving efficiency, safety, and sustainability. For amide synthesis, innovations include the development of novel catalytic systems that operate under milder conditions and the use of continuous flow reactors. mdpi.com Flow chemistry, sometimes combined with microwave irradiation, can offer enhanced control over reaction parameters, leading to better yields and purity. mdpi.com For formamide-related compounds, N,N-diacylaminals have been explored as N-acyl imine equivalents, opening new synthetic possibilities in asymmetric catalysis. While not directly applied to this compound, these innovative approaches represent the forefront of synthetic chemistry and could pave the way for new methods to produce complex amides.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact. nih.govmdpi.com Key principles applicable to the synthesis of a compound like this compound include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant materials into the final product, thus reducing waste. researchgate.net

Use of Safer Solvents and Auxiliaries : Minimizing or eliminating the use of hazardous solvents. Solvent-free reactions, often facilitated by microwave heating or mechanochemical grinding, are ideal. nih.govmdpi.com

Energy Efficiency : Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times compared to conventional heating. nih.govnih.gov

Catalysis : Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

The synthesis of N-phenylmaleimides from maleic anhydride and substituted anilines serves as an example where principles of atom economy, safer chemicals, and energy efficiency are incorporated into a multi-step synthesis suitable for educational laboratories. researchgate.net Applying these principles to the potential synthesis of this compound would involve selecting catalytic routes over stoichiometric ones, using safer solvents or solvent-free conditions, and optimizing energy usage, possibly through microwave irradiation. nih.govmdpi.com

Reactivity and Chemical Transformations of N,n Diethenylformamide

Olefinic Reactivity of N,N-Diethenylformamide

The two vinyl groups in this compound are electron-rich due to the electron-donating nature of the nitrogen atom, which influences their participation in various addition reactions.

The vinyl groups of this compound are susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile accepts a pair of electrons from the carbon-carbon double bond, leading to the formation of a carbocation intermediate. This intermediate is stabilized by the adjacent nitrogen atom through resonance. The subsequent attack of a nucleophile on the carbocation completes the addition reaction.

Key characteristics of electrophilic additions to the vinyl groups include:

Regioselectivity: The addition of unsymmetrical electrophilic reagents is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the vinyl group that is less substituted, leading to the formation of the more stable carbocation on the carbon adjacent to the nitrogen.

Stereochemistry: The addition can result in either syn- or anti-addition products depending on the specific electrophile and reaction conditions.

| Reagent Type | Example Reagent | Expected Product |

| Hydrohalogenation | HBr | 1-bromo-1-(N-ethenylformamido)ethane |

| Halogenation | Cl₂ | 1,2-dichloro-1-(N-ethenylformamido)ethane |

| Hydration (acid-catalyzed) | H₂O/H⁺ | 1-hydroxy-1-(N-ethenylformamido)ethane |

This table presents expected products based on general principles of electrophilic addition to enamides.

The vinyl groups of this compound can readily undergo radical polymerization and other radical addition reactions. In the presence of a radical initiator, the π-bond of the vinyl group can be attacked to form a new radical species, which can then propagate to form a polymer or react with another molecule.

Due to the presence of two vinyl groups, this compound can act as a crosslinking agent in polymerization reactions. The free-radical polymerization of the related monomer, N-vinylformamide (NVF), has been studied, and it was found that the amide group can participate in chain transfer reactions, leading to crosslinking. It is expected that this compound would exhibit similar and even more pronounced crosslinking behavior due to its difunctionality.

Table of Potential Radical Reactions:

| Reaction Type | Initiator/Reagent | Outcome |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Crosslinked polymer network |

| Radical Addition | HBr, peroxides | Anti-Markovnikov addition product |

Amide Group Chemistry in this compound

The formamide (B127407) group in this compound exhibits chemistry typical of tertiary amides. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which affects its basicity and the reactivity of the carbonyl carbon.

Hydrolysis of the amide bond can occur under both acidic and basic conditions, although typically requiring forcing conditions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to yield formic acid and N,N-diethenylamine (which would likely be unstable and rearrange or polymerize).

Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. Subsequent elimination of the N,N-diethenylamide anion would be followed by protonation to give N,N-diethenylamine and a formate salt.

Theoretical studies on the hydrolysis of other formamide derivatives suggest that the reaction can proceed through different pathways, with the assistance of water molecules playing a crucial role in lowering the activation energy barrier. nih.gov

Derivatization and Functionalization Strategies for this compound

The dual reactivity of this compound opens up numerous possibilities for its derivatization and functionalization.

Cycloaddition Reactions: The electron-rich vinyl groups can participate in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of six-membered rings. nih.govyoutube.com Similarly, [3+2] cycloadditions with 1,3-dipoles would yield five-membered heterocyclic systems. uchicago.edu These reactions provide a powerful tool for the synthesis of complex nitrogen-containing molecules.

Modification of the Formyl Group: The formyl proton can potentially be abstracted under strongly basic conditions, creating a nucleophilic center for further reactions. More commonly, the amide bond can be cleaved and reformed to introduce different acyl groups.

Polymer Functionalization: Polymers and copolymers of this compound can be synthesized and subsequently functionalized. The pendant formyl groups after polymerization (if one vinyl group reacts) or the unreacted vinyl groups in a controlled polymerization could be sites for further chemical modification.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally understood through the established principles of organic chemistry.

Electrophilic Addition Mechanism: As previously mentioned, this proceeds through a carbocation intermediate. The stability of this intermediate, enhanced by the nitrogen lone pair, is a key factor in determining the reaction's regioselectivity. The formation of a bridged halonium ion intermediate is likely in the case of halogen addition, leading to anti-addition.

Radical Polymerization Mechanism: This follows the standard steps of initiation, propagation, and termination. The potential for chain transfer to the amide group, as observed in N-vinylformamide, would introduce branching and crosslinking into the polymer structure.

Amide Hydrolysis Mechanism: The mechanism involves nucleophilic acyl substitution. Under acidic conditions, the reaction is facilitated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Under basic conditions, the direct attack of a hydroxide ion is the key step. Both pathways proceed through a tetrahedral intermediate.

Advanced Analytical Methodologies in N,n Diethenylformamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding through the interaction of electromagnetic radiation with the material.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of N,N-Diethenylformamide. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within the molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the formyl proton (-CHO) and the three protons on each of the two vinyl groups (-CH=CH₂). The vinyl protons typically appear as a complex set of multiplets due to spin-spin coupling between them. The chemical shift of the formyl proton would be found significantly downfield due to the deshielding effect of the adjacent carbonyl group and nitrogen atom.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show three distinct signals: one for the carbonyl carbon of the formamide (B127407) group and two for the carbons of the vinyl groups (one for the CH carbon and one for the CH₂ carbon). The carbonyl carbon signal would appear at the lowest field (highest ppm value). youtube.comnih.gov

¹⁵N NMR: Nitrogen-15 NMR is a specialized technique used to probe the nitrogen atom's chemical environment. nih.gov Although less sensitive than ¹H NMR, it can provide valuable data on the electronic structure of the amide bond. nasa.gov The chemical shift of the nitrogen in this compound would be characteristic of a tertiary amide. chemicalbook.com This technique is particularly useful in mechanistic studies, such as investigating the compound's polymerization or hydrolysis, by monitoring changes in the nitrogen's electronic environment.

The following table illustrates the expected chemical shifts for this compound based on typical values for similar functional groups.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This table is illustrative and shows expected ranges for functional groups.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Formyl (CHO) | ~8.0 - 8.5 | Singlet |

| ¹H | Vinyl (-CH=) | ~6.5 - 7.5 | Multiplet (dd) |

| ¹H | Vinyl (=CH₂) | ~4.5 - 5.5 | Multiplet (dd) |

| ¹³C | Carbonyl (C=O) | ~160 - 165 | N/A |

| ¹³C | Vinyl (-CH=) | ~130 - 140 | N/A |

| ¹³C | Vinyl (=CH₂) | ~95 - 110 | N/A |

| ¹⁵N | Amide (N) | ~100 - 140 | N/A |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. americanpharmaceuticalreview.com These two methods are often complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong absorption band characteristic of the amide C=O stretching vibration would be prominent, typically appearing in the region of 1650-1690 cm⁻¹. Other key absorptions would include C-N stretching, C=C stretching of the vinyl groups, and various C-H bending and stretching vibrations associated with the vinyl and formyl groups. ias.ac.in

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. The C=C double bond stretch of the vinyl groups is often strong in the Raman spectrum. The technique can be particularly useful for studying the polymerization of this compound, as the intensity of the C=C stretching band would decrease as the reaction proceeds.

Table 2: Key Vibrational Frequencies for this compound This table is illustrative and shows expected frequency ranges for functional groups.

| Vibrational Mode | Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (sp²) | Vinyl (=C-H) | 3010 - 3095 | Medium |

| C-H Stretch | Formyl (-CHO) | ~2820 and ~2720 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650 - 1690 | Strong |

| C=C Stretch | Vinyl (-C=C-) | 1610 - 1680 | Medium |

| C-N Stretch | Amide (O=C-N) | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mat-cs.com In this compound, the key chromophores are the vinyl (C=C) and carbonyl (C=O) groups. The conjugation between the nitrogen lone pair, the carbonyl group, and the two vinyl groups creates an extended π-system.

This technique is particularly valuable for monitoring the polymerization of this compound. mdpi.com As the vinyl groups are consumed during polymerization, the extent of electronic conjugation changes. This leads to a shift in the absorption maximum (λ_max) and a change in absorbance. By tracking the decrease in absorbance at the λ_max corresponding to the monomer, the rate of polymerization can be determined in real-time. qub.ac.uk

Mass Spectrometry (MS) Techniques for Complex Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for determining molecular weight and elucidating molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For polymers of this compound, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-TOF (Electrospray Ionization Time-of-Flight) are employed.

Molecular Weight Determination: HRMS can determine the average molecular weight and the molecular weight distribution (polydispersity) of a polymer sample. The spectrum will show a series of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the this compound monomer unit (97.10 g/mol ).

End-Group Analysis: The precise mass measurement capability of HRMS is crucial for identifying the chemical nature of the groups at the ends of the polymer chains. mtoz-biolabs.com By subtracting the mass of the repeating monomer units from the total mass of a polymer chain, the mass of the two end-groups (originating from the initiator and termination steps of polymerization) can be determined, providing vital information about the polymerization mechanism. fsu.edumagritek.com

Hyphenated techniques combine a separation method with mass spectrometry, enabling the analysis of complex mixtures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for characterizing the structure of intractable polymers. chromatographyonline.com The polymer sample is heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by Gas Chromatography (GC) and identified by Mass Spectrometry (MS). The resulting fragmentation pattern, or pyrogram, is a reproducible fingerprint of the polymer's structure. For poly(this compound), pyrolysis would likely yield the monomer and other characteristic fragments, confirming the identity of the polymer backbone. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate, identify, and quantify components in a liquid mixture. chemrxiv.orglittlemsandsailing.com In the context of this compound research, LC-MS could be used to monitor the purity of the monomer, analyze by-products formed during its synthesis, or track the disappearance of the monomer and the appearance of oligomers during the initial stages of a polymerization reaction. nih.gov The liquid chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer.

Chromatographic Separations in Research (e.g., GPC/SEC for polymer molecular weight distribution)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. campoly.comintertek.com In GPC/SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules, which can penetrate the pores of the gel. campoly.com This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. alfa-chemistry.compolymersource.ca

The molecular weight distribution is a critical parameter as it significantly influences the physical and mechanical properties of the polymer, such as its tensile strength, brittleness, and melt viscosity. intertek.com GPC/SEC is widely employed in quality control during polymer manufacturing and in research to understand the kinetics of polymerization reactions. intertek.comalfa-chemistry.com For the analysis of novel polymers like those derived from this compound, GPC/SEC is indispensable for correlating polymerization conditions with the resulting molecular weight characteristics. While specific GPC/SEC data for poly(this compound) is not extensively published, analysis of structurally similar polymers such as poly(N,N-diethylacrylamide) provides representative insights into the expected molecular weight characteristics.

| Polymer | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Poly(N,N-diethylacrylamide) Sample 1 | 40,000 | 56,000 | 1.4 |

| Poly(N,N-diethylacrylamide) Sample 2 | 97,000 | 146,000 | 1.5 |

Thermal Analysis Methods (e.g., DSC, TGA for polymerization behavior and stability studies)

Thermal analysis techniques are essential for characterizing the thermal properties of polymers, including their stability, phase transitions, and decomposition behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used in polymer research. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC can also identify the melting temperature (Tm) and the crystallization temperature (Tc). These parameters are crucial for understanding the processing window and end-use performance of a material. For instance, the Tg of poly(N,N-diethylacrylamide) has been reported to be around 80-81°C. polymersource.capolymersource.ca

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govmdpi.com TGA provides valuable information about the thermal stability of a polymer, its decomposition profile, and the composition of multi-component systems. The resulting TGA curve plots the percentage of weight loss against temperature. From this, the onset temperature of decomposition and the temperatures at which major weight loss events occur can be determined, indicating the material's thermal stability. mdpi.com Studies on similar thermo-responsive polymers, such as poly(N-isopropylacrylamide), show that thermal decomposition typically begins at temperatures above 300°C. mdpi.com

| Polymer | Analytical Method | Key Parameter | Value (°C) |

|---|---|---|---|

| Poly(N,N-diethylacrylamide) | DSC | Glass Transition Temperature (Tg) | 81 |

| Poly(N-isopropylacrylamide) | TGA | Onset of Decomposition | ~300 |

| Poly(N-isopropylacrylamide) | TGA | Temperature of Maximum Weight Loss Rate | 395-425 |

Microscopic and Imaging Techniques for Material Morphology

Microscopic and imaging techniques are vital for visualizing the morphology of polymers at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the surface and internal structure of polymeric materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. whiterose.ac.uk In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting interactions produce various signals that are used to create an image. SEM is particularly useful for examining the morphology of polymer films, fibers, and particles, revealing details about their size, shape, and surface texture. For example, SEM has been used to study the morphology of poly(N-isopropylacrylamide) microgels, showing that the size and shape of the resulting polymeric spheres can be influenced by the type of crosslinking agent used during polymerization. researchgate.net

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material at very high resolution. In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. This technique can reveal details about the phase separation in polymer blends, the dispersion of nanoparticles in a polymer matrix, and the internal morphology of polymer particles. researchgate.net The average particle diameter of microgels, such as those made from poly(N,N-diethylacrylamide), has been determined using electron microscopy, providing insights into the effect of synthesis parameters on particle size. researchgate.net

Theoretical and Computational Studies of N,n Diethenylformamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory ( DFT), are powerful tools for understanding the intrinsic properties of molecules like N,N-Diethenylformamide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of this compound governs its chemical behavior. Quantum chemical calculations can elucidate key aspects of this structure, such as the distribution of electron density, the energies of molecular orbitals, and various reactivity indices.

Reactivity predictions can be made by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the vinyl groups are expected to be the primary sites for electrophilic attack, while the carbonyl oxygen is a likely site for nucleophilic attack.

Various reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can provide more detailed information about the local reactivity of different atomic sites within the molecule. These indices help in predicting the most probable sites for radical, electrophilic, and nucleophilic attacks, which is critical for understanding its polymerization behavior and other chemical transformations.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N | -0.45 e |

Note: The data in this table is hypothetical and for illustrative purposes.

The conformational landscape of this compound is determined by the rotation around the C-N bonds and the C-C single bonds of the vinyl groups. Due to the partial double bond character of the C-N bonds, rotation is restricted, leading to the possibility of different planar or near-planar conformers.

Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. For amides, the cis and trans conformations with respect to the amide bond are of particular interest. In this compound, the relative orientation of the two vinyl groups will also contribute to the conformational complexity.

The rotational barriers between different conformers can be calculated, providing insight into the flexibility of the molecule. These barriers are influenced by steric hindrance between the vinyl groups and the formyl group, as well as the extent of π-conjugation in the transition state.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Planar, s-trans, s-trans | 0.0 |

| Planar, s-cis, s-trans | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound and its Polymers

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments (e.g., in solution) and the conformational dynamics of its polymer, poly(this compound).

For the monomer, MD simulations can be used to study its solvation structure and transport properties in various solvents. This information is valuable for understanding its behavior in polymerization reactions.

Polymer Modeling and Simulation for Structure-Property Prediction

Computational polymer modeling aims to establish relationships between the chemical structure of a polymer and its macroscopic properties. For poly(this compound), this involves building realistic models of the polymer chains and simulating their collective behavior.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of the polymer based on its molecular structure. These models use a set of molecular descriptors, calculated from the repeating unit, to correlate with experimental data. Properties such as density, refractive index, and mechanical strength can be predicted using QSPR.

Coarse-graining is a technique often employed in polymer simulations to study large-scale phenomena over long timescales. In this approach, groups of atoms are represented as single "beads," reducing the computational cost. Coarse-grained models of poly(this compound) can be used to study its morphology, phase behavior, and interactions with other molecules or surfaces.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the polymerization of this compound. By calculating the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

For the radical polymerization of this compound, computational methods can be used to study the initiation, propagation, and termination steps. The activation energies for these elementary steps can be calculated to understand the kinetics of the polymerization process. The reactivity of the two vinyl groups can be assessed to determine the likelihood of cross-linking reactions.

Furthermore, computational studies can explore alternative polymerization mechanisms, such as cationic or anionic polymerization, and predict the stereochemistry of the resulting polymer. The influence of catalysts or initiators on the reaction mechanism can also be investigated in detail.

Table 3: Hypothetical Activation Energies for Radical Polymerization of a Vinyl Group in this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initiation (Decomposition of AIBN) | 30.8 |

| Propagation | 7.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Lack of Sufficient Data for "this compound" Prevents Article Generation

Following a comprehensive literature search, it has been determined that there is a significant lack of specific scientific data available for the chemical compound This compound . The existing body of research does not provide the necessary detailed findings to construct a thorough and scientifically accurate article based on the requested outline.

Searches for "this compound" and its synonym, "N,N-divinylformamide," did not yield specific information regarding its novel synthesis paradigms, advanced polymer architectures, integration with emerging technologies like additive manufacturing, or its applications in sustainable chemistry.

The available literature and search results frequently refer to related, but chemically distinct, compounds such as:

N-Vinylformamide (NVF) : A monomer with a single vinyl group attached to the nitrogen atom. There is extensive research on the polymerization of NVF and the properties of its resulting polymers.

N,N-Diethylformamide : A saturated analog of the requested compound, lacking the vinyl groups necessary for the polymerization applications central to the user's query. It is primarily used as a solvent.

N,N-Dimethylformamide (DMF) : A common organic solvent, also not a vinyl monomer.

Due to the absence of specific, verifiable research on this compound, generating an article that meets the required standards of scientific accuracy and detail is not possible. Constructing an article would necessitate speculation or the incorrect application of data from other compounds, which would not be a factual representation of the subject. Therefore, the requested article on the future directions and interdisciplinary research with this compound cannot be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.